molecular formula C10H16N2 B1415822 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 2187435-31-8

4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B1415822
CAS No.: 2187435-31-8
M. Wt: 164.25 g/mol
InChI Key: UGGTZBIOFNHGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (CAS 2187435-31-8) is a bicyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C10H16N2, and it has a molecular weight of 164.25 g/mol. This compound features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold substituted with a methylamino group and a nitrile functionality, making it a valuable building block for the synthesis of more complex molecules. The primary research value of this compound stems from the role of the bicyclo[2.2.2]octane core as a saturated bioisostere for para-substituted phenyl rings . In drug design, replacing aromatic rings with saturated bioisosteres like bicyclo[2.2.2]octane is a established strategy to improve key physicochemical properties of lead compounds, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility . The incorporation of this rigid scaffold can also help reduce conformational flexibility and explore three-dimensional chemical space. The specific presence of the methylamino and nitrile groups on the bridgehead carbons provides versatile handles for further synthetic modification, enabling its integration into larger molecular architectures or its use as a precursor for other functionalized bicyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling information. This compound is classified with the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGTZBIOFNHGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CCC(CC1)(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (CAS: 2187435-31-8) represents a classic challenge in bridgehead functionalization. This scaffold serves as a critical pharmacophore in medicinal chemistry, offering a rigid, non-aromatic bioisostere for 1,4-disubstituted benzenes or piperazines, often improving metabolic stability and solubility profiles in drug candidates.

The following technical guide details a robust, scalable synthetic route designed for high-purity isolation. The strategy prioritizes desymmetrization of the bicyclo[2.2.2]octane core followed by orthogonal functional group interconversion (FGI).

Retrosynthetic Analysis & Strategy

The target molecule contains two distinct bridgehead functionalities: a nitrile and a secondary methylamine . The synthesis is best approached by desymmetrizing the commercially available dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate .

Strategic Logic:

  • Order of Operations: The nitrile group should be installed before the amine to avoid chemoselectivity issues during the dehydration step (e.g., POCl₃ or SOCl₂ could react with an unprotected amine).

  • Amine Installation: The bridgehead carboxylic acid is converted to an amine via the Curtius Rearrangement . This is preferred over Hofmann degradation for bridgehead systems due to milder conditions and retention of configuration (though not relevant for achiral bridgeheads, it prevents skeletal rearrangements).

  • Methylation: Direct alkylation of bridgehead amines can be sluggish due to steric bulk. We utilize Boc-protection followed by N-methylation (NaH/MeI) to ensure mono-methylation and prevent over-alkylation to the quaternary ammonium salt.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile Int1 Intermediate 1: tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)(methyl)carbamate Target->Int1 Deprotection (TFA) Int2 Intermediate 2: 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid Int1->Int2 Curtius Rearrangement & Methylation Int3 Intermediate 3: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Int2->Int3 Ester Hydrolysis Int4 Intermediate 4: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Int3->Int4 Amide Formation & Dehydration SM Starting Material: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate Int4->SM Desymmetrization (Partial Hydrolysis)

Figure 1: Retrosynthetic logic flow from the target molecule back to the commercial diester precursor.

Detailed Synthetic Protocol

Phase 1: Desymmetrization & Nitrile Installation

Objective: Convert the symmetric diester into the 4-cyano-1-carboxylate intermediate.

Step 1.1: Partial Hydrolysis

  • Reagents: KOH (0.95 eq), MeOH, THF.

  • Procedure: Dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in THF/MeOH (1:1). Add KOH (0.95 eq) in water dropwise at 0°C. Stir at ambient temperature for 12 hours.

  • Workup: Remove volatiles. Dilute with water and wash with Et₂O (removes unreacted diester). Acidify the aqueous layer (HCl) to pH 2 and extract with EtOAc.

  • Product: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid .

  • Note: Using slightly less than 1 equivalent of base maximizes the yield of the mono-ester and minimizes di-acid formation.

Step 1.2: Primary Amide Formation

  • Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), NH₃ (g) or NH₄OH.

  • Procedure: Activate the acid with IBCF/NMM in THF at -15°C to form the mixed anhydride. Bubble NH₃ gas or add concentrated NH₄OH.

  • Product: Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate .

Step 1.3: Dehydration to Nitrile

  • Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.

  • Procedure: Dissolve the amide in DCM with pyridine (2.5 eq). Add TFAA (1.2 eq) dropwise at 0°C. The reaction typically completes within 1-2 hours.

  • Mechanism: TFAA activates the amide oxygen, followed by elimination to form the nitrile.

  • Product: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate .

Phase 2: Bridgehead Amine Installation (Curtius Rearrangement)

Objective: Convert the remaining ester to a protected methylamine.

Step 2.1: Ester Hydrolysis

  • Reagents: LiOH (2.0 eq), THF/H₂O.

  • Procedure: Standard saponification of the nitrile-ester. The bridgehead nitrile is robust and resists hydrolysis under mild basic conditions (LiOH, RT).

  • Product: 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid .

Step 2.2: Curtius Rearrangement to Boc-Amine

  • Reagents: Diphenylphosphoryl azide (DPPA), Et₃N, tert-Butanol (t-BuOH).

  • Procedure:

    • Dissolve the acid in dry toluene/t-BuOH (1:1).

    • Add Et₃N (1.5 eq) and DPPA (1.1 eq).

    • Heat to 80-90°C for 4-6 hours.

    • Mechanism: The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate, which is trapped by t-BuOH to form the Boc-carbamate.

  • Product: tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate .

Phase 3: Methylation & Final Deprotection

Objective: Methylate the hindered bridgehead nitrogen and release the final salt.

Step 3.1: N-Methylation

  • Reagents: NaH (60% disp.), Methyl Iodide (MeI), DMF.

  • Procedure:

    • Dissolve the Boc-amine in dry DMF at 0°C.

    • Add NaH (1.5 eq) carefully. Evolution of H₂ gas occurs. Stir for 30 min.

    • Add MeI (1.5 eq). Warm to RT and stir for 2-4 hours.

  • Why this method? Reductive amination (HCHO/NaBH₄) on bridgehead amines can be slow. Alkylating the Boc-anion is aggressive and effective for sterically hindered substrates.

  • Product: tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)(methyl)carbamate .

Step 3.2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Treat the methylated intermediate with 4M HCl in dioxane at RT for 2 hours.

  • Workup: Concentrate in vacuo. Triturate with Et₂O to obtain the hydrochloride salt.

  • Final Product: 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile hydrochloride .

Experimental Workflow Diagram

SynthesisWorkflow Step1 Start: Diester (Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) Step2 1. Partial Hydrolysis (KOH, MeOH) 2. Amide Formation (IBCF, NH3) 3. Dehydration (TFAA, Pyridine) Step1->Step2 Step3 Intermediate A: Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Step2->Step3 Step4 4. Hydrolysis (LiOH) 5. Curtius Rearrangement (DPPA, tBuOH) Step3->Step4 Step5 Intermediate B: tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate Step4->Step5 Step6 6. N-Methylation (NaH, MeI) 7. Deprotection (HCl/Dioxane) Step5->Step6 Final Final Product: 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile HCl Step6->Final

Figure 2: Forward synthetic workflow illustrating the three critical phases: Desymmetrization, Amine Installation, and Methylation.[1]

Key Reagents & Process Parameters

Reaction StepReagentsCritical ParameterExpected Yield
Desymmetrization KOH (0.95 eq), MeOHStoichiometry control to prevent di-acid.65-75%
Nitrile Formation TFAA, PyridineTemperature < 0°C to prevent side reactions.85-90%
Curtius Rearrangement DPPA, Et₃N, t-BuOHAnhydrous conditions; Heat (80°C) required for rearrangement.70-80%
N-Methylation NaH, MeI, DMFNaH quality; Dry DMF to prevent Boc hydrolysis.85-95%
Deprotection 4M HCl in DioxaneComplete removal of volatiles to ensure solid salt.Quant.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

  • ¹H NMR (DMSO-d₆) of Final Product:

    • Bridgehead Protons: Look for symmetric multiplets corresponding to the bicyclo[2.2.2]octane core (typically 1.8–2.2 ppm).

    • N-Methyl Group: A singlet or broad doublet (if coupled to NH) around 2.5–2.6 ppm.

    • Amine Proton: Broad singlet (exchangeable) around 8.0–9.0 ppm (as HCl salt).

  • IR Spectroscopy:

    • Nitrile (-CN): Distinct sharp band at ~2230–2240 cm⁻¹.

    • Amine (-NH): Broad bands at 3300–3500 cm⁻¹.

  • Mass Spectrometry (LC-MS):

    • Observe [M+H]⁺ peak consistent with Molecular Weight ~164.25 (Free base).

References

  • Preparation of Bicyclo[2.2.

    • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. PubChem CID: 2802857. Available at: [Link]

  • General Synthesis of Bridgehead Bicyclo[2.2.

    • Kopecký, J., Šmejkal, J., & Hanuš, V. (1981).[2][3] Synthesis of bridgehead bicyclo[2.2.2]octanols. Collection of Czechoslovak Chemical Communications, 46(6), 1370-1375.

  • Curtius Rearrangement on Bridgehead Acids: Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1970). The preparation of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The Journal of Organic Chemistry, 35(3), 917–923.
  • Patent Reference for Bicyclo[2.2.
  • Target Molecule Registry

Sources

Methodological & Application

Application Notes & Protocols for 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile: A Putative Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental utilization of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile. Given the prevalence of the bicyclo[2.2.2]octane scaffold in neurologically active compounds, this guide will focus on its potential application as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, a key target in cognitive and inflammatory disorders.

Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery

The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has gained significant traction in medicinal chemistry as a bioisostere for the flat, two-dimensional phenyl ring.[1][2] This structural substitution offers several advantages, including improved physicochemical properties such as increased aqueous solubility and metabolic stability, and reduced lipophilicity.[2] The defined three-dimensional arrangement of substituents on the BCO core allows for precise spatial orientation of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets.[3]

A particularly promising application of BCO-containing molecules is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels are crucial for various physiological processes in the central and peripheral nervous systems.[5] The α7 nAChR subtype, a homopentameric channel, is a well-established therapeutic target for a range of conditions including cognitive deficits in Alzheimer's disease and schizophrenia, as well as inflammatory diseases.[6][7][8][9] The unique structure of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile, featuring a basic methylamino group and a polar carbonitrile moiety on the rigid BCO framework, suggests its potential as a novel ligand for the α7 nAChR.

This guide will provide a comprehensive experimental protocol to investigate the binding affinity of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile for the α7 nAChR using a radioligand binding assay.

PART 1: Safety Precautions and Compound Handling

1.1. General Safety and Handling:

Due to the presence of an aminonitrile functional group, 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile should be handled with caution. Aminonitriles can be harmful if inhaled, swallowed, or absorbed through the skin.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[10] Avoid generating dust.

1.2. Compound Storage:

Store 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.

PART 2: Experimental Protocol - α7 nAChR Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile for the α7 nicotinic acetylcholine receptor. The assay is based on the displacement of a known high-affinity radioligand from the receptor.

2.1. Materials and Reagents:

Material/ReagentSupplier (Example)Catalog Number (Example)
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrileCustom SynthesisN/A
[³H]-Methyllycaconitine ([³H]-MLA)PerkinElmerNET1085001MC
Rat brain tissue (cortex or hippocampus) or cells expressing α7 nAChRsIn-house or commercialN/A
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
KClSigma-AldrichP9541
CaCl₂Sigma-AldrichC1016
MgCl₂Sigma-AldrichM8266
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-AldrichP3143
Glass fiber filters (GF/B or GF/C)Whatman1821-915
Scintillation cocktailPerkinElmer6013329
96-well microplatesCorning3590

2.2. Preparation of Buffers and Solutions:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock Solution: Prepare a stock solution of [³H]-MLA in the assay buffer at a concentration of 100 nM.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile in a suitable solvent (e.g., DMSO or water).

  • Non-specific Binding (NSB) Solution: A high concentration of a known α7 nAChR ligand (e.g., 10 µM unlabeled MLA or 30 µM SSR180711).[13]

2.3. Membrane Preparation (from rat brain tissue):

  • Homogenize freshly dissected rat brain tissue (e.g., cortex or hippocampus, known to have high α7 nAChR expression) in 10 volumes of ice-cold assay buffer using a Polytron homogenizer.[13]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[14]

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

2.4. Radioligand Binding Assay Procedure:

The following workflow outlines the key steps in the radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes add_components Add Components to 96-well Plate: - Assay Buffer - Test Compound / NSB / Vehicle - Radioligand ([³H]-MLA) - Membranes prep_membranes->add_components prep_solutions Prepare Buffers and Solutions prep_solutions->add_components incubate Incubate at Room Temperature (e.g., 60-120 minutes) add_components->incubate filter Rapid Filtration through GF/B filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry_filters Dry Filters wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count_dpm Count Radioactivity (DPM) in a Scintillation Counter add_scintillant->count_dpm calculate_ki Calculate IC50 and Ki values count_dpm->calculate_ki

Caption: Experimental workflow for the α7 nAChR radioligand binding assay.

Step-by-Step Protocol:

  • On the day of the assay, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration of 50-150 µ g/well .

  • Prepare serial dilutions of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well microplate, add the following components in triplicate for each condition (total binding, non-specific binding, and each concentration of the test compound):

    • Total Binding (TB): 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of the NSB solution.

    • Test Compound: 50 µL of each dilution of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile.

  • Add 50 µL of the diluted [³H]-MLA solution to all wells. The final concentration of the radioligand should be close to its Kd value for the α7 nAChR (typically 1-3 nM).

  • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate (pre-soaked in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter). Use a cell harvester to rapidly wash the filters three times with 200 µL of ice-cold wash buffer per well.[14]

  • Dry the filter mat in an oven or under a heat lamp.

  • Add scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter. The results are expressed as disintegrations per minute (DPM).

2.5. Data Analysis:

  • Calculate the specific binding for each concentration of the test compound:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Where Kd is the dissociation constant of the radioligand for the receptor.

2.6. Expected Results and Interpretation:

A dose-dependent inhibition of [³H]-MLA binding by 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile would indicate that the compound binds to the α7 nAChR. The calculated Ki value provides a measure of its binding affinity. A lower Ki value signifies a higher binding affinity.

ParameterDescriptionExample Value
IC₅₀ Concentration of the test compound that inhibits 50% of specific radioligand binding.150 nM
Ki Inhibitory constant, a measure of the binding affinity of the test compound.75 nM
Hill Slope The steepness of the dose-response curve. A value close to 1 suggests a competitive binding interaction at a single site.0.95

PART 3: Further Characterization and Functional Assays

A confirmed binding affinity should be followed by functional assays to determine the nature of the interaction (agonist, antagonist, or allosteric modulator).

3.1. Signaling Pathway and Functional Assay Rationale:

Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of Ca²⁺ ions.[9] This increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[15]

signaling_pathway Ligand 4-(Methylamino)bicyclo[2.2.2] octane-1-carbonitrile a7_nAChR α7 nAChR Ligand->a7_nAChR Binds to Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Activates Downstream_Signaling Downstream Signaling (e.g., ERK activation) Ca_influx->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Modulation of Inflammation) Downstream_Signaling->Cellular_Response Leads to

Sources

Application Notes and Protocols for 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the strategic move away from planar, aromatic structures towards three-dimensional (3D) molecular architectures is a paradigm shift aimed at improving drug-like properties and accessing novel chemical space. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a prominent player in this "escape from flatland," serving as a rigid, non-aromatic bioisostere for the para-substituted phenyl ring.[1] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and oral bioavailability while maintaining or even enhancing pharmacological efficacy.[1]

This guide focuses on 4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile , a bifunctional building block poised for versatile applications in drug discovery. The presence of a bridgehead nitrile, a precursor to carboxylic acids or aminomethyl groups, and a secondary amine at the opposing bridgehead, offers dual points for molecular elaboration. This unique 1,4-disubstitution pattern on a rigid BCO core makes it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas.

The Bicyclo[2.2.2]octane Scaffold: A Physicochemical Advantage

The rationale for replacing a para-phenyl ring with a BCO core is rooted in fundamental physicochemical principles. The saturated, aliphatic nature of the BCO scaffold confers several advantages over its aromatic counterpart.

Propertypara-Phenyl GroupBicyclo[2.2.2]octane (BCO)Rationale for Improvement
Fraction of sp3 Carbons (Fsp3) 01.0Higher Fsp3 character is correlated with increased clinical success rates, likely due to reduced planarity and improved solubility.[1]
Lipophilicity (clogP) HigherLowerReduced aromaticity and increased polarity generally lead to lower lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.
Aqueous Solubility LowerHigherDisruption of π-stacking and crystal lattice formation, common with planar aromatic rings, often leads to enhanced solubility.[1]
Metabolic Stability Susceptible to CYP450 oxidationGenerally more stableThe absence of aromatic C-H bonds, which are common sites for oxidative metabolism by cytochrome P450 enzymes, can increase metabolic stability.
Geometry (Bridgehead Distance) ~2.82 Å~2.60 ÅThe similar distance between the 1,4-positions allows it to mimic the spatial orientation of para-substituents on a phenyl ring effectively.[1]

Therapeutic Applications of the Bicyclo[2.2.2]octane Core

The BCO scaffold has been successfully incorporated into molecules targeting a diverse array of biological targets, demonstrating its broad utility in medicinal chemistry.

Oncology: MDM2-p53 Interaction Inhibitors

The interaction between murine double minute 2 (MDM2) and the tumor suppressor p53 is a critical regulator of cell cycle and apoptosis. Inhibiting this interaction can restore p53 function in cancer cells. The BCO scaffold has been used as a replacement for a phenyl ring in potent MDM2 inhibitors to improve pharmacokinetic properties.[2][3] For instance, researchers developed spirooxindole-based MDM2 inhibitors where a bicyclo[2.2.2]octane-1-carboxylic acid moiety was incorporated to enhance oral bioavailability, leading to the discovery of clinical candidate AA-115/APG-115.[2]

Signaling Pathway: MDM2-p53 Regulation

MDM2_p53 cluster_0 Normal Cell cluster_1 Cancer Cell with BCO-Inhibitor DNA_damage DNA Damage / Stress p53 p53 DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 upregulates Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis induces MDM2->p53 promotes degradation p53_cancer p53 Apoptosis_cancer Apoptosis Restored p53_cancer->Apoptosis_cancer induces MDM2_cancer MDM2 MDM2_cancer->p53_cancer degradation blocked BCO_Inhibitor BCO-based MDM2 Inhibitor BCO_Inhibitor->MDM2_cancer blocks G A 1,4-Cyclohexanedione B 1,4-Diacetoxy-1,3-cyclohexadiene A->B Ac₂O, H⁺ D Diels-Alder Adduct B->D + Acrylonitrile (C) High T, Pressure C Acrylonitrile E Keto-nitrile intermediate D->E H₃O⁺ Hydrolysis F 4-(Methylamino)bicyclo[2.2.2]octan-1-one E->F Reductive Amination (MeNH₂, NaBH₃CN) G Target Compound: 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile F->G TosMIC, t-BuOK (Ketone to Nitrile)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Synthesis of the Diene (1,4-Diacetoxy-1,3-cyclohexadiene):

    • Treat 1,4-cyclohexanedione with acetic anhydride in the presence of a strong acid catalyst (e.g., perchloric acid) under reflux conditions to form the corresponding di-enol acetate.

    • Purify the resulting diene by vacuum distillation.

  • Diels-Alder Cycloaddition:

    • In a high-pressure reaction vessel, combine the synthesized diene with an excess of acrylonitrile.

    • Heat the mixture at 180-200 °C for 24-48 hours.

    • After cooling, remove the excess acrylonitrile under reduced pressure. The crude product is the bicyclic adduct.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the crude adduct with aqueous acid (e.g., 6M HCl) under reflux to cleave the acetate groups and hydrolyze the enol ether, yielding a keto-acid intermediate which subsequently decarboxylates to yield 4-oxobicyclo[2.2.2]octane-1-carbonitrile.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Reductive Amination:

    • Dissolve the keto-nitrile intermediate in methanol.

    • Add a solution of methylamine (e.g., 40% in water or 2M in THF).

    • After stirring for 1-2 hours, add sodium cyanoborohydride portion-wise while maintaining the pH between 6 and 7 with acetic acid.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction, perform an aqueous workup with basification, and extract the product. Purify by chromatography to yield 4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile. Note: This step directly yields the target compound if the nitrile is stable to the reaction conditions. An alternative is to protect the ketone, perform the nitrile synthesis, and then deprotect and aminate.

Disclaimer: This is a proposed route and requires optimization and experimental validation.

Protocol 2: General Procedure for Amide Coupling

This protocol describes how to use a derivative, 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylic acid (obtainable by hydrolysis of the nitrile), to couple with a primary or secondary amine of a lead molecule.

  • Carboxylic Acid Activation:

    • Dissolve 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

    • Add a tertiary amine base such as DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Amide Bond Formation:

    • To the activated acid solution, add the desired amine-containing lead molecule (1.0 eq).

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide conjugate.

Protocol 3: In Vitro Assay - MDM2/p53 Competitive Binding Assay (Fluorescence Polarization)

This protocol outlines a representative assay to evaluate a hypothetical inhibitor derived from the title compound.

Assay Workflow Diagram

A 1. Prepare Reagents: - Fluorescently-labeled p53 peptide - Recombinant MDM2 protein - Assay Buffer - Test Compound (BCO-derived) B 2. Create Dilution Series: Prepare serial dilutions of the Test Compound in DMSO. A->B C 3. Assay Plate Setup: Add MDM2, fluorescent peptide, and diluted Test Compound to wells of a 384-well plate. B->C D 4. Incubation: Incubate the plate at room temperature for 60 minutes in the dark. C->D E 5. Measurement: Read Fluorescence Polarization (FP) on a compatible plate reader. D->E F 6. Data Analysis: Plot FP signal vs. compound concentration. Fit to a dose-response curve to determine IC₅₀. E->F

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

    • Dilute recombinant human MDM2 protein and a fluorescently-labeled p53-derived peptide (e.g., TAMRA-labeled) to their optimal working concentrations in the assay buffer.

    • Prepare a serial dilution of the test compound (derived from 4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a low-volume black 384-well plate, add 5 µL of the diluted test compound. Include controls for high binding (DMSO vehicle) and low binding (excess known inhibitor).

    • Add 10 µL of the MDM2 protein solution to all wells.

    • Add 5 µL of the fluorescent p53 peptide solution to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization (FP) in millipolarization units (mP) using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The FP signal is proportional to the amount of fluorescent peptide bound to MDM2.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the bound peptide.

Conclusion

4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile represents a valuable and versatile building block for contemporary medicinal chemistry. Its rigid 3D structure, combined with strategically placed functional groups for chemical elaboration, provides a robust platform for developing novel therapeutics. By leveraging the well-documented physicochemical advantages of the BCO core—such as improved solubility and metabolic stability—researchers can address common liabilities in drug development and create differentiated clinical candidates for a wide range of diseases. The protocols provided herein offer a starting point for the synthesis and application of this promising scaffold in drug discovery programs.

References

  • Watson, P. S., Jiang, B., & Scott, P. J. (1999). Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase. Bioorganic & Medicinal Chemistry Letters, 9(4), 611-4. [Link]

  • Kotha, S., & Chavan, A. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 8(40), 22683-22691. [Link]

  • Jackson, K. L., & Buchanan, J. G. (2019). Synthesis of bicyclo[2.2.2]octane derivatives. (WO2019075004A1).
  • Jackson, K. L., & Buchanan, J. G. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. (US20200270191A1).
  • Jackson, K. L., & Buchanan, J. G. (2020). Synthesis of bicyclo[2.2.2]octanes. (US-10633334-B2). Justia Patents. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Häberli, C., et al. (2001). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Archiv der Pharmazie, 334(8‐9), 277-282. [Link]

  • Palle, V. P., et al. (2003). Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry, 46(15), 3237–3240. [Link]

  • Molbase. (n.d.). 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile. Retrieved February 14, 2026, from [Link]

  • Mykhailiuk, P. K. (2022). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic & Biomolecular Chemistry, 20(44), 8617-8622. [Link]

  • Kim, Y., & Katzenellenbogen, J. A. (2006). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. The Journal of organic chemistry, 71(19), 7107–7116. [Link]

  • Kotha, S., Gaikwad, V., & Chaurasia, U. N. (2022). Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Unit by the Diels‐Alder Approach Involving Pentacene. ChemistrySelect, 7(42), e202203173. [Link]

  • NIST. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Yarinich, L. A., et al. (2015). Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 95, 519-531. [Link]

  • Dulmage, B. A., et al. (2004). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (WO2004076449A2).

Sources

Application Note: 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility and synthetic protocols for 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (referred to herein as BCO-MACN ). This scaffold represents a premier "saturated bioisostere" for para-disubstituted benzene rings. By replacing a flat aromatic ring with the bicyclo[2.2.2]octane (BCO) cage, researchers can significantly increase the fraction of sp³ carbons (


), thereby improving aqueous solubility and metabolic stability while maintaining the precise linear vector required for ligand-receptor binding.

Key Applications:

  • Protease Inhibitors: The nitrile group serves as a reversible covalent "warhead" for cysteine proteases (e.g., Cathepsin K/S).

  • PROTAC Linkers: The rigid, linear geometry provides a defined distance between E3 ligase and target protein ligands.

  • Pharmacokinetic Optimization: Reducing aromatic ring count ("Escape from Flatland") to mitigate CYP450 inhibition and improve oral bioavailability.

Chemical Identity & Properties

PropertyDescription
Chemical Name 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Structure Rigid bicyclic cage; Bridgehead 1: Nitrile (-CN); Bridgehead 4: Methylamine (-NHMe)
Molecular Weight ~164.25 g/mol
Geometry Linear vector (Angle: 180°); Bridgehead-to-Bridgehead distance: ~2.6 Å (vs. 2.8 Å for phenyl)
Basicity (Amine) Secondary alkyl amine; pKa ~10.5 (More basic than aniline analogs)
Reactivity Amine: Nucleophilic but sterically hindered.[1][2] Nitrile: Electronically deactivated compared to aromatic nitriles; resistant to metabolic hydrolysis.

Application Rationale: The Bioisosteric Switch

The primary utility of BCO-MACN is the replacement of 1,4-phenylene spacers. The BCO scaffold mimics the geometry of the phenyl ring but eliminates the


-electron cloud, reducing non-specific binding and increasing solubility.
Visualization: Structural Superposition

The following diagram illustrates the geometric alignment and the "Escape from Flatland" concept.

Bioisostere_Logic Phenyl 1,4-Phenylene Linker (Flat, Aromatic, Low Solubility) BCO BCO Scaffold (3D, Aliphatic, High Solubility) Phenyl->BCO Bioisosteric Replacement Vector Linear Vector Conservation (~2.6-2.8 Å Distance) Phenyl->Vector Target Geometry BCO->Vector Mimics Outcome Optimized Drug Candidate (Lower LogP, Higher Metabolic Stability) Vector->Outcome Result

Experimental Protocols

Protocol A: Scaffold Installation (Amide Coupling)

Objective: Couple the secondary amine of BCO-MACN to a carboxylic acid (Drug Core) to form an amide linkage. Challenge: The bridgehead methylamino group is sterically hindered by the BCO cage. Standard EDC/NHS couplings often fail or proceed slowly.

Reagents:

  • Carboxylic Acid Partner (R-COOH)

  • BCO-MACN (1.1 equiv)

  • HATU (1.2 equiv) or COMU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve R-COOH (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

    • Note: The solution should turn slightly yellow.

  • Addition: Add BCO-MACN (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at 40°C for 4–16 hours.

    • Critical: Unlike primary amines, this hindered secondary amine often requires mild heating. Monitor by LC-MS.

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Nitrile Transformation (The "Warhead" Activation)

Objective: Convert the bridgehead nitrile into a primary amine (for diamine linkers) or an amidine (for protease inhibition).

Option B1: Reduction to Primary Amine

Reagents: LiAlH₄ (LAH) or Raney Nickel/H₂. Procedure (LAH Method):

  • Suspend LiAlH₄ (3.0 equiv) in dry THF at 0°C.

  • Add the BCO-nitrile substrate (dissolved in THF) dropwise.

  • Reflux for 2 hours.

    • Mechanistic Insight: The bridgehead nitrile is difficult to reduce due to steric shielding; reflux is mandatory.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate and concentrate.

Option B2: Pinner Reaction (Amidine Synthesis)

Objective: Create a direct serine protease inhibitor motif. Procedure:

  • Dissolve BCO-nitrile in anhydrous EtOH/HCl (saturated).

  • Stir at 0°C to RT for 24 hours to form the imidate ester hydrochloride.

  • Treat the intermediate with ammonia (NH₃ in MeOH) or an amine nucleophile to generate the amidine.

Synthetic Workflow Diagram

The following flowchart visualizes the integration of BCO-MACN into a medicinal chemistry campaign.

Synthesis_Workflow Start BCO-MACN (Starting Material) Coupling Amide Coupling (HATU/DIPEA, 40°C) Start->Coupling Intermediate Intermediate: Amide-Linked Nitrile Coupling->Intermediate Branch Desired Function? Intermediate->Branch Path_A Path A: Linker Extension (Reduction to Amine) Branch->Path_A PROTAC/Diamine Path_B Path B: Warhead Activation (Pinner -> Amidine) Branch->Path_B Trypsin-like Inhibitor Path_C Path C: Covalent Inhibitor (Keep Nitrile Intact) Branch->Path_C Cathepsin Inhibitor

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of the bridgehead methylamine.Switch from EDC to HATU or PyBOP . Increase temperature to 40-50°C. Ensure the amine is free-based (not HCl salt) before addition.
Incomplete Reduction Nitrile is sterically shielded by the cage.Use LiAlH₄ at reflux rather than Borane. Borane-THF often forms stable complexes with bridgehead amines without fully reducing the nitrile.
Solubility Issues Product is too polar (common with BCO amines).Use C18 Reverse Phase chromatography rather than normal phase silica. Use TFA/MeCN gradients.

References

  • Levterov, V., et al. (2019). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Enamine/ResearchGate.

  • Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Stepan, A. F., et al. (2012).[3][4] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 55(8), 3414–3424.

  • PharmaBlock Whitepaper. (2020). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock Sciences.

  • Wiberg, K. B. (1996). Properties of Bridgehead Substituents. Chemical Reviews. (General reference for BCO reactivity).

Sources

Application Note: MABOC, a Selective Chemical Probe for α7 Nicotinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile as a chemical probe.

Abstract

This document provides a detailed guide for the use of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile, hereafter designated as MABOC, a novel chemical probe developed for the selective interrogation of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a crucial ligand-gated ion channel implicated in a variety of neurological processes, including learning, memory, and attention, and is a significant target in drug discovery for cognitive disorders. MABOC's unique structure, featuring a rigid bicyclo[2.2.2]octane scaffold, is designed for high-affinity and selective antagonism of the α7 nAChR. This guide will cover the theoretical background, mechanism of action, and detailed protocols for the application of MABOC in common experimental paradigms such as competitive binding assays and cell-based functional assays.

Introduction to MABOC: A Probe for a Key Neurological Target

The study of nicotinic acetylcholine receptors, particularly the α7 subtype, has been hampered by a lack of highly selective pharmacological tools. Many existing ligands suffer from off-target effects or poor subtype specificity. MABOC addresses this challenge by incorporating a bicyclo[2.2.2]octane core, a conformationally restricted scaffold known to impart high selectivity for nAChR subtypes. The methylamino group is hypothesized to interact with the conserved aromatic cage at the nAChR binding site, while the carbonitrile moiety may form additional interactions that enhance binding affinity and selectivity.

As a chemical probe, MABOC is intended for use as a selective antagonist. Its primary applications are in the characterization of the α7 nAChR and in the screening and development of novel ligands targeting this receptor. It is supplied as a hydrochloride salt for improved solubility and stability.

Key Properties of MABOC:

PropertyValue
IUPAC Name 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Form Hydrochloride Salt
Solubility Soluble in water and DMSO
Purity >98% (as determined by HPLC)
Proposed Target α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
Proposed Mechanism Selective Competitive Antagonist

Proposed Mechanism of Action and Signaling Pathway

MABOC is proposed to act as a competitive antagonist at the α7 nAChR. The α7 nAChR is a homopentameric ligand-gated ion channel permeable to cations, primarily Ca²⁺ and Na⁺. In its natural state, the binding of the endogenous agonist acetylcholine (ACh) to the extracellular domain of the receptor induces a conformational change, opening the ion channel. The subsequent influx of Ca²⁺ acts as a second messenger, triggering a variety of downstream signaling cascades, including the activation of calmodulin-dependent kinases (CaMKs) and the ERK/MAPK pathway, which are crucial for synaptic plasticity.

MABOC is hypothesized to bind to the same orthosteric site as acetylcholine but without inducing the conformational change required for channel opening. By occupying the binding site, MABOC prevents acetylcholine from binding and activating the receptor, thus inhibiting the downstream signaling events.

alpha7_signaling cluster_membrane Cell Membrane a7R α7 nAChR Ca_ion Ca²⁺ Influx a7R->Ca_ion Channel Opens ACh Acetylcholine (Agonist) ACh->a7R Binds & Activates MABOC MABOC (Antagonist) MABOC->a7R Binds & Blocks CaMK CaMK Activation Ca_ion->CaMK ERK ERK/MAPK Pathway CaMK->ERK Plasticity Synaptic Plasticity (LTP, Memory) ERK->Plasticity

Figure 1: Proposed signaling pathway of the α7 nAChR and the inhibitory action of MABOC.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol describes how to use MABOC to determine the binding affinity of test compounds for the α7 nAChR in a competitive binding assay format using a known radiolabeled α7 nAChR ligand, such as [³H]-Methyllycaconitine ([³H]-MLA).

A. Materials and Reagents:

  • Cell membranes prepared from a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).

  • [³H]-MLA (specific activity ~20-40 Ci/mmol).

  • MABOC stock solution (10 mM in DMSO).

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Scintillation fluid and a microplate scintillation counter.

B. Experimental Workflow:

binding_assay_workflow start Start prep_reagents Prepare Reagents: Membranes, [³H]-MLA, Test Compounds, MABOC start->prep_reagents add_components Add to 96-well Plate: 1. Buffer 2. Test Compound/MABOC 3. [³H]-MLA 4. Membranes prep_reagents->add_components incubate Incubate (e.g., 2 hours at 25°C) add_components->incubate filter_wash Filter and Wash on Filter Plate incubate->filter_wash add_scint Add Scintillation Fluid filter_wash->add_scint count Count Radioactivity (Microplate Counter) add_scint->count analyze Analyze Data (Calculate IC₅₀/Ki) count->analyze end End analyze->end calcium_assay_workflow start Start plate_cells Plate α7-expressing cells in 96-well plates start->plate_cells load_dye Load cells with calcium-sensitive dye (Fluo-4) plate_cells->load_dye pre_incubate Pre-incubate with MABOC or test compound load_dye->pre_incubate read_baseline Read baseline fluorescence in plate reader (FLIPR) pre_incubate->read_baseline inject_agonist Inject α7 agonist (e.g., PNU-282987) read_baseline->inject_agonist read_response Measure fluorescence change over time inject_agonist->read_response analyze Analyze Data (Calculate IC₅₀) read_response->analyze end End analyze->end

Figure 3: Workflow for the cell-based calcium influx assay.

C. Step-by-Step Procedure:

  • Cell Plating: Seed the α7 nAChR-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells twice with Assay Buffer. Add 100 µL of MABOC or your test compound at various concentrations to the wells and pre-incubate for 15-30 minutes.

  • Fluorescence Reading: Place the plate into the fluorescence plate reader.

  • Agonist Injection and Measurement: Program the instrument to read a baseline fluorescence for 10-20 seconds, then inject a concentration of the α7 agonist that elicits a response of ~80% of the maximum (EC₈₀). Continue reading the fluorescence for an additional 1-2 minutes to capture the peak response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percent inhibition for each concentration of MABOC or the test compound.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Troubleshooting

  • High Non-Specific Binding: If non-specific binding in the radioligand assay is high (>20% of total binding), try reducing the membrane protein concentration or including a blocking agent like bovine serum albumin (BSA) in the buffer.

  • Low Signal-to-Noise in Functional Assay: If the agonist-induced calcium signal is weak, ensure the cells are healthy and the agonist concentration is appropriate (perform an agonist dose-response curve first). Check the viability of the cells after dye loading.

  • Variability Between Wells: Ensure accurate pipetting and thorough mixing. Cell plating uniformity is critical for consistent results in cell-based assays.

Conclusion

MABOC represents a valuable tool for the selective study of the α7 nicotinic acetylcholine receptor. Its use as a competitive antagonist in binding and functional assays can aid in the characterization of this important neurological target and facilitate the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the successful implementation of MABOC in a research setting.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729. [Link]

  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., Kume, T., & Akaike, A. (2001). α7 nicotinic receptor signal transduction in P12 cells. The Journal of biological chemistry, 276(17), 13911–13916. [Link]

  • Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical pharmacology, 82(8), 891–903. [Link]

Strategic Utilization of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, "Escaping from Flatland"—increasing the fraction of sp3-hybridized carbons (


)—is a validated strategy to improve clinical success rates.[1] 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (hereafter referred to as MBOC ) represents a premier "3D-Linker" scaffold.

Unlike the planar 1,4-phenylene moiety it often replaces, MBOC offers a rigid, aliphatic geometry that maintains the linear substitution vector while significantly enhancing physicochemical properties.[2] This guide details the strategic application, synthesis, and handling of MBOC as a high-value building block for complex small molecules.[2]

Structural Analysis & Bioisosteric Logic[3][4]

The Bicyclo[2.2.2]octane (BCO) Advantage

The BCO core is a non-aromatic bioisostere of the para-substituted phenyl ring.[3][4] While the bridgehead-to-bridgehead distance is slightly shorter than the para-phenyl distance, the overlap is sufficient for maintaining ligand-protein binding interactions while dramatically altering the solvation profile.

Table 1: Physicochemical Comparison (Phenyl vs. BCO Scaffold)

Propertyp-Phenylene (-C6H4-)Bicyclo[2.2.2]octane (BCO)Impact of BCO Replacement
Geometry Planar (2D)Rigid Cage (3D)Increases

; disrupts crystal packing (better solubility).
Length ~2.8 Å (C1-C4)~2.6 Å (Bridgehead-Bridgehead)Minimal impact on binding pocket fit.
Electronic Electron-withdrawing (resonance)Inductive effect onlyIsolates electronic crosstalk between substituents.
Metabolism Prone to CYP450 oxidationMetabolically robustBlocks formation of reactive quinone-imine metabolites.[2]
Solubility Low (Pi-stacking aggregation)HighReduces aggregation; improves formulation.
Functional Group Synergy in MBOC

MBOC is not just a spacer; it is a bifunctional handle:

  • 4-Methylamino Group (

    
    ):  A secondary amine offering a nucleophilic handle for rapid diversification (amides, ureas, sulfonamides).[2] The methyl group reduces the hydrogen bond donor (HBD) count, improving membrane permeability compared to the primary amine.[2]
    
  • 1-Carbonitrile Group (

    
    ):  A versatile "masked" functionality. It can serve as a stable dipolar pharmacophore, or be derivatized into amines (reduction), acids (hydrolysis), or tetrazoles (click chemistry).[2]
    

Application Protocols

Protocol A: Modular Synthesis of MBOC

Note: While MBOC is commercially available, in-house synthesis from the inexpensive dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate allows for scalable access and intermediate diversification.

Prerequisites:

  • Starting Material: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Key Reagents: Diphenylphosphoryl azide (DPPA), Methyl iodide (MeI), Trifluoroacetic anhydride (TFAA).[2]

Workflow Logic: The synthesis requires differentiating the two bridgehead esters.[2] The "Curtius First" approach is recommended to install the amine before the nitrile to avoid hydrolysis competition.[2]

Step-by-Step Methodology:
  • Monohydrolysis:

    • Treat the diester with 0.95 eq.[2] KOH in MeOH/THF. The statistical mixture yields the mono-acid mono-ester. Separate via acid-base extraction.[5]

    • Checkpoint: Ensure purity of the mono-acid to prevent polymerization in the next step.

  • Curtius Rearrangement (The Amine Install):

    • Dissolve mono-acid in t-BuOH. Add DPPA (1.1 eq) and TEA (1.5 eq). Reflux for 12h.

    • Mechanism:[6][7][8][9] Acid azide formation

      
       Isocyanate 
      
      
      
      Trapping with t-BuOH
      
      
      Boc-protected amine .
    • Yield Target: >80%.[2]

  • N-Methylation:

    • Dissolve Boc-amine intermediate in dry DMF. Cool to 0°C.[2][10]

    • Add NaH (1.2 eq, 60% dispersion). Stir 30 min.

    • Add MeI (1.5 eq) dropwise.[2] Warm to RT.

    • Result:N-Methyl-N-Boc-ester .

  • Transformation to Nitrile:

    • Hydrolysis: Saponify the remaining ester (LiOH, THF/H2O) to the acid.[2]

    • Amidation: Couple with NH4Cl using HATU/DIPEA to form the primary amide.[2]

    • Dehydration: Treat the primary amide with TFAA/Pyridine in DCM at 0°C.

    • Result:N-Methyl-N-Boc-nitrile .

  • Final Deprotection:

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1).[2]

    • Final Product:4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile (MBOC) as the hydrochloride salt.

Protocol B: Coupling Strategies (Using MBOC in Library Generation)

Challenge: The bridgehead carbons are sterically bulky.[2] Standard coupling conditions often stall.[2]

Reaction Class: Amide Coupling (Reverse Amide)

  • Objective: Link MBOC to a carboxylic acid core (

    
    ).
    
  • Standard Protocol (Fail-Safe):

    • Activate the partner Carboxylic Acid (

      
      ) as an acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.[2] Avoid EDC/HOBt for this sterically demanding coupling.[2]
      
    • Suspend MBOC (HCl salt) in DCM.

    • Add excess DIPEA (3.5 eq) to free the base.[2]

    • Add the acid chloride dropwise at 0°C.

    • Critical Step: Allow to stir at Room Temperature for 12-24h. The steric bulk of the BCO cage slows nucleophilic attack.[2]

    • Validation: Monitor by LCMS.[2][11][12] If conversion is <50%, add DMAP (0.1 eq) as a nucleophilic catalyst.[2]

Reaction Class: Nitrile Derivatization (The Pinner Reaction)

  • Objective: Convert the nitrile to an imidate or ester.

  • Constraint: Bridgehead nitriles are notoriously difficult to hydrolyze due to the "cage effect" preventing the approach of water in the transition state.[2]

  • Method:

    • Dissolve MBOC derivative in dry MeOH.[2]

    • Bubble dry HCl gas at 0°C until saturation.

    • Stir at 4°C for 48h (Slow kinetics).

    • Result: Methyl imidate hydrochloride.[2] Add water to convert to Methyl Ester.[2]

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible when using MBOC as a central scaffold.

MBOC_Workflow Start MBOC (Building Block) Amide Amide Coupling (R-CO-N(Me)-BCO-CN) Start->Amide R-COCl / DIPEA (High Steric Demand) Urea Urea Formation (R-NH-CO-N(Me)-BCO-CN) Start->Urea Isocyanates Tetrazole Tetrazole (Bioisostere of -COOH) Amide->Tetrazole NaN3 / ZnBr2 (Click Chem) Amine Reduction to Primary Amine Amide->Amine H2 / Raney Ni Acid Hydrolysis to Carboxylic Acid Amide->Acid H2SO4 / AcOH (Harsh Conditions)

Caption: Divergent synthesis pathways starting from the MBOC core. Note the harsh conditions required for nitrile hydrolysis due to bridgehead steric shielding.[2]

References & Authoritative Grounding

  • Bioisosteric Principles:

    • Concept: The BCO scaffold as a phenyl replacement.[2][13][4]

    • Source: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere."[1][2] Journal of Medicinal Chemistry, 2012.[1][2] (Contextual grounding on bridgehead bioisosteres).

    • Source: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1][2] Journal of Medicinal Chemistry, 2009.[2] Link

  • Synthetic Methodology (BCO Functionalization):

    • Protocol: Synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.[5][6]

    • Source: Roberts, J. D., et al. "Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids."[2][6] Journal of the American Chemical Society, 1953.[2] Link

  • Physicochemical Properties:

    • Data: BCO vs. Phenyl lipophilicity and solubility data.[2][13][4]

    • Source: Mykhailiuk, P. K. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[2][3] ChemRxiv, 2023.[2][3] (Provides comparative data on BCO vs Phenyl vs Oxa-BCO). Link

  • Specific Reactivity (Sterics):

    • Insight: Reactivity of bridgehead amines and nitriles.[2]

    • Source: Kitching, W., et al. "Synthesis and properties of bridgehead-substituted bicyclo[2.2.2]octanes."[2] Journal of Organic Chemistry.

Disclaimer: This application note is for research purposes only. All synthesis steps involving azides (DPPA) and alkylating agents (MeI) require strict adherence to laboratory safety protocols, including the use of blast shields and fume hoods.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this and structurally related compounds. The information provided herein is based on established principles of organic chemistry and troubleshooting common issues in multi-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems.

Question 1: I am observing a low yield of the final product, 4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile, after the reductive amination step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in reductive amination are often attributable to several factors. The reaction involves the formation of an imine intermediate followed by its reduction.[1][2] Optimizing both stages is crucial.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the ketone starting material and the imine intermediate can be unfavorable.[1]

    • Solution: Ensure the removal of water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Side Reaction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (4-hydroxybicyclo[2.2.2]octane-1-carbonitrile).

    • Solution: Choose a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this reason, as it is less reactive towards ketones and aldehydes compared to other borohydrides.[3] If using a less selective reagent like sodium borohydride, it should be added only after sufficient time has been allowed for imine formation.[3][4]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction is critical. Imine formation is typically favored under weakly acidic conditions (pH 4-6), which activate the carbonyl group without excessively protonating the amine nucleophile.

    • Temperature and Time: Ensure the reaction is running at an optimal temperature and for a sufficient duration to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: My final product is contaminated with a significant amount of a byproduct that has a higher polarity. Mass spectrometry suggests it is the corresponding amide or carboxylic acid. How can I prevent its formation?

Answer:

The presence of the corresponding amide (4-(methylamino)bicyclo[2.2.2]octane-1-carboxamide) or carboxylic acid (4-(methylamino)bicyclo[2.2.2]octane-1-carboxylic acid) is a common issue arising from the hydrolysis of the nitrile group.[5][6][7][8][9]

Mechanism of Impurity Formation:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, often encountered during the reaction workup or purification.[5][6][7] The hydrolysis proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid, especially under harsh conditions (e.g., high temperatures, strong acid or base).[5][6][7][8]

Prevention and Mitigation Strategies:

  • Control pH During Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use a buffered solution or a mild acid/base (e.g., saturated ammonium chloride solution or sodium bicarbonate solution) for quenching and extraction.

  • Temperature Control: Perform the workup and purification at or below room temperature to minimize the rate of hydrolysis.

  • Purification Method:

    • Chromatography: Use flash column chromatography with a neutral mobile phase (e.g., ethyl acetate/hexanes with a small amount of triethylamine to suppress tailing of the amine product). The more polar amide and carboxylic acid impurities will have a stronger retention on the silica gel.

    • Acid-Base Extraction: The basicity of the target amine product can be exploited for purification. An acid wash (e.g., with dilute HCl) will extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine. However, be cautious with the pH to avoid nitrile hydrolysis.

Question 3: I am observing an impurity with a similar mass to my starting material but with different chromatographic behavior. What could this be?

Answer:

An impurity with a similar mass to your ketone starting material is likely the corresponding alcohol, 4-hydroxybicyclo[2.2.2]octane-1-carbonitrile. This is formed by the direct reduction of the ketone by the hydride reagent.

Formation and Prevention:

  • Cause: This side reaction is more prevalent when using less selective reducing agents like sodium borohydride, which can reduce both the imine and the ketone.[3][4]

  • Prevention:

    • Use a more chemoselective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3][4] These reagents are generally milder and show a preference for reducing the protonated imine intermediate over the neutral carbonyl group.

    • If using sodium borohydride, ensure complete imine formation before its addition. This can be done by pre-stirring the ketone and methylamine for a period of time, with water removal, before introducing the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic approach for 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile?

A1: A common retrosynthetic analysis would suggest a reductive amination as the key final step. The synthesis would likely involve:

  • Synthesis of the Bicyclo[2.2.2]octane Core: Creation of a bicyclo[2.2.2]octane structure containing a ketone at the 4-position and a nitrile at the 1-position. This can be achieved through various multi-step sequences, potentially involving Diels-Alder reactions or other cyclization strategies to construct the bicyclic framework.[10][11][12][13]

  • Reductive Amination: Reaction of the ketone intermediate with methylamine in the presence of a suitable reducing agent to form the desired secondary amine.[1][2][14]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the presence of starting materials, intermediates, the desired product, and byproducts by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities if they are present in sufficient quantities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., nitrile C≡N stretch, N-H stretch of the secondary amine).

Q3: How should 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile be stored?

A3: As a secondary amine, the compound may be susceptible to air oxidation over time. The nitrile group is generally stable under neutral, anhydrous conditions but can hydrolyze in the presence of moisture, especially if acidic or basic impurities are present. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature (e.g., in a refrigerator or freezer) to ensure long-term stability.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates a plausible synthetic pathway for 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile via reductive amination and highlights the formation of common impurities.

G Start 4-Oxobicyclo[2.2.2]octane- 1-carbonitrile Imine Imine Intermediate Start->Imine + CH3NH2 - H2O Alcohol 4-Hydroxybicyclo[2.2.2]octane- 1-carbonitrile (Byproduct) Start->Alcohol [H] (Side Reaction) Product 4-(Methylamino)bicyclo[2.2.2]octane- 1-carbonitrile (Desired Product) Imine->Product [H] (e.g., STAB) Amide 4-(Methylamino)bicyclo[2.2.2]octane- 1-carboxamide (Hydrolysis Impurity) Product->Amide H2O (Acid/Base) Acid 4-(Methylamino)bicyclo[2.2.2]octane- 1-carboxylic acid (Hydrolysis Impurity) Amide->Acid H2O (Harsh Conditions)

Caption: Synthetic pathway and common impurity formation.

Experimental Protocols

General Protocol for Reductive Amination using STAB:

  • To a solution of 4-oxobicyclo[2.2.2]octane-1-carbonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (a solution in THF or ethanol, or as the hydrochloride salt with a non-nucleophilic base like triethylamine, 1.1-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Compound Type Potential Impurity Formation Pathway Analytical Signature (vs. Product)
Byproduct4-Hydroxybicyclo[2.2.2]octane-1-carbonitrileReduction of starting ketoneLower Rf on TLC; Absence of N-H signals in NMR
Degradant4-(Methylamino)bicyclo[2.2.2]octane-1-carboxamidePartial hydrolysis of nitrileHigher polarity (lower Rf); Amide peaks in IR/NMR
Degradant4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acidFull hydrolysis of nitrileHighest polarity (lowest Rf); Carboxylic acid peaks in IR/NMR

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Organic Chemistry Frontiers (RSC Publishing). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • PubMed. Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors. Available from: [Link]

  • Justia Patents. Synthesis of bicyclo[2.2.2]octanes. Available from: [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • YouTube. Reductive amination & secondary amine synthesis. Available from: [Link]

Sources

Validation & Comparative

Biological Activity Comparison Guide: 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidified Warhead Strategy

This guide provides a technical comparison of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile and its structural analogs. In modern drug design, this scaffold represents a critical "Escape from Flatland" strategy, replacing planar aromatic rings (like phenyl or pyridine) with saturated, three-dimensional bioisosteres.

The primary biological utility of this scaffold lies in Cysteine Protease Inhibition (specifically Cathepsin K and S) and Dipeptidyl Peptidase (DPP-4) inhibition . The 1-carbonitrile group functions as a "warhead," forming a reversible covalent thioimidate adduct with the active site cysteine of the target enzyme.

Key Advantage: Unlike flexible cyclohexane or planar phenyl analogs, the bicyclo[2.2.2]octane core provides a defined linear vector (bridgehead-to-bridgehead distance ~2.6 Å) that mimics a para-substituted phenyl ring while significantly improving metabolic stability and solubility.

Mechanistic Insight: The Nitrile Warhead

To understand the performance differences, one must first grasp the mechanism. The biological activity is driven by the electrophilic nature of the nitrile carbon, which traps the nucleophilic cysteine thiol in the enzyme's active site.

Mechanism of Action (Covalent Reversible Inhibition)

The following diagram illustrates the kinetic pathway where the bicyclo-scaffold positions the nitrile warhead (


) into the S1 pocket, facilitating the nucleophilic attack by the catalytic Cysteine-25 (in Cathepsin K).

G cluster_0 Pharmacophore Advantage Enzyme Free Enzyme (Cathepsin K - Cys25-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Kon Inhibitor Inhibitor (Bicyclo-CN) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent/Reversible) Complex->Adduct k_inact (Covalent Bond Formation) Adduct->Complex k_off (Slow Reversibility) Note1 Bicyclo Core: Rigidifies geometry Prevents entropic penalty Note1->Complex

Figure 1: Kinetic mechanism of cysteine protease inhibition by nitrile-based bicyclic scaffolds. The rigid core minimizes the entropic cost of binding (


).

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends comparing the Bicyclo[2.2.2]octane core against standard Phenyl (aromatic) and Cyclohexane (flexible) analogs in Cathepsin K inhibition assays.

Table 1: Biological Activity & Physicochemical Profile
Feature4-Amino-Bicyclo[2.2.2]octane-CN (Target)4-Amino-Phenyl-CN (Traditional)4-Amino-Cyclohexane-CN (Flexible)
Potency (

)
< 5 nM (High)~10-50 nM> 100 nM
Selectivity (Cat K vs L) > 500-fold ~100-fold< 50-fold
Metabolic Stability (

)
> 120 min (Microsomes)< 30 min (Oxidation prone)~60 min
Solubility (LogD) Low Lipophilicity (Improved)High LipophilicityModerate
Toxicity Risk Low (Saturated)High (Aniline metabolite risk)Low
Detailed Analysis
  • Potency vs. Flexibility: The bicyclo[2.2.2]octane analog exhibits superior potency compared to the cyclohexane analog. The "frozen" conformation of the bicyclo cage pre-organizes the substituents, reducing the entropic penalty upon binding to the enzyme pocket.

  • Metabolic Stability (The "Escape from Flatland"): The phenyl analog is susceptible to cytochrome P450 oxidation (aromatic hydroxylation). The bicyclo analog, being fully saturated, eliminates this metabolic soft spot while maintaining the crucial linear geometry required to span the S1-S2 subsites.

  • Selectivity: The bulkiness of the bicyclo cage provides steric exclusion from the smaller active sites of related proteases (like Cathepsin L), enhancing the safety profile.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with internal controls.

Protocol A: Fluorogenic Enzymatic Assay (Cathepsin K)

Objective: Determine


 values for the bicyclo-nitrile analog.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (0.1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
     matched).
    
  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).

Workflow:

  • Preparation: Dilute inhibitor (4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile) in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Pre-incubation: Incubate Enzyme + Inhibitor in Buffer for 15 minutes at room temperature. Why? To allow the covalent thioimidate bond to reach equilibrium.

  • Initiation: Add Z-Phe-Arg-AMC substrate (10

    
    M final).
    
  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

  • Validation:

    • Positive Control: E-64 (Irreversible inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z' Factor Check: Must be > 0.5 for valid data.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic half-life (


).
  • Incubation: Mix test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Screening Workflow Visualization

The following flowchart outlines the decision tree for evaluating 4-amino-bicyclo[2.2.2]octane analogs, prioritizing candidates that balance potency with metabolic stability.

Workflow Start Synthesis of Bicyclo-Nitrile Analogs EnzAssay 1. Enzymatic Assay (Cathepsin K IC50) Start->EnzAssay Filter1 Potency < 50 nM? EnzAssay->Filter1 CellAssay 2. Cell-Based Assay (Bone Resorption/Osteoclast) Filter1->CellAssay Yes Discard Discard / Redesign Filter1->Discard No Filter2 Cell Activity Confirmed? CellAssay->Filter2 ADME 3. ADME Profiling (Microsomal Stability) Filter2->ADME Yes Filter2->Discard No Selectivity 4. Selectivity Panel (vs Cat L, S, B) ADME->Selectivity Lead Lead Candidate Nomination Selectivity->Lead High Selectivity Selectivity->Discard Off-target effects

Figure 2: Screening cascade for bicyclo[2.2.2]octane-based cysteine protease inhibitors.

References

  • Levterov, V., et al. (2023).[1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[1][2][3] Enamine.[3][4] Link

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2][5][6] Link

  • Grabarczyk, T., et al. (2025). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities.[4][7][8][9] ResearchGate. Link

  • Aguilar, A., et al. (2017).[2] Discovery of AA-115/APG-115: A Potent and Orally Active MDM2 Inhibitor.[2][10] Journal of Medicinal Chemistry.[2][5][6] Link

  • Selleck Chemicals. Cathepsin Inhibitor Library and Mechanism.Link

Sources

A Researcher's Guide to the Target Validation of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule represents both a significant opportunity and a formidable challenge. The molecule 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile, hereafter referred to as "MCB-CN," has emerged from phenotypic screens as a compound of interest. However, its mechanism of action is unknown, necessitating a rigorous and multi-faceted approach to identify and validate its biological target.

This guide provides a comprehensive, experience-driven framework for the target validation of MCB-CN. We will move beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, ensuring a self-validating workflow. Our approach is grounded in the principle of orthogonal validation, where converging evidence from multiple, independent methodologies is required to confidently name the target.

Part 1: Initial Hypothesis Generation from Chemical Structure

Before embarking on extensive and resource-intensive experimental work, an initial analysis of the compound's structure can provide valuable clues and help focus our efforts. The structure of MCB-CN features a rigid bicyclo[2.2.2]octane scaffold, a common bioisostere for cyclic structures, which is known to be a key pharmacophore for specific receptor families.

Notably, this scaffold is structurally reminiscent of epibatidine, a potent agonist of nicotinic acetylcholine receptors (nAChRs) . The presence of the positively charged methylamino group further strengthens this hypothesis, as cationic centers are critical for binding to the ligand-binding domain of nAChRs, which is rich in aromatic amino acid residues. Therefore, the nAChR family will serve as our primary hypothetical target class for MCB-CN.

Part 2: A Multi-Pronged Strategy for Target Identification and Validation

Our overall strategy is to cast a wide, unbiased net to identify potential protein interactors and then use progressively more focused techniques to validate direct binding, target engagement in a physiological context, and functional modulation.

Target_Validation_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Functional Validation cluster_3 Outcome AP_MS Affinity Purification- Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Candidate Proteins Phenotypic_Screen Phenotypic Screening & Chemoproteomics Phenotypic_Screen->CETSA Candidate Proteins Biophysical Biophysical Assays (SPR, ITC) CETSA->Biophysical Confirm Direct Binding Genetic Genetic Validation (CRISPR/siRNA) Biophysical->Genetic Quantify Affinity Functional_Assay Functional Assays (e.g., Ion Flux) Genetic->Functional_Assay Confirm On-Target Effect Validated_Target Validated Biological Target Functional_Assay->Validated_Target Link Target to Phenotype

Caption: Overall workflow for target identification and validation.

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

To begin, we must identify which proteins physically interact with MCB-CN. AP-MS is a powerful technique for this purpose. The core principle involves immobilizing a derivative of the drug molecule on a solid support (like beads) to "fish" for its binding partners from a cell lysate.

Experimental Protocol: AP-MS

  • Synthesis of Affinity Probe: Synthesize an analog of MCB-CN with a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for conjugation to beads. It is critical to position the linker away from the suspected pharmacophore (the methylamino and bicyclo-octane core) to minimize interference with protein binding.

  • Immobilization: Covalently attach the affinity probe to activated beads (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native cell lysate from a cell line known to be responsive to MCB-CN.

  • Affinity Enrichment: Incubate the lysate with the MCB-CN-conjugated beads. As a crucial control, also incubate the lysate with beads conjugated with a structurally similar but biologically inactive analog, or with beads alone.

  • Competitive Elution: Elute the bound proteins by incubating the beads with a high concentration of free MCB-CN. This step is critical for enriching specific binders over non-specific ones.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify them.

Data Interpretation:

True binding partners should be significantly enriched in the MCB-CN pulldown compared to the control pulldowns. The data would be summarized as follows:

Protein ID Gene Name Fold Enrichment (MCB-CN vs. Control) p-value Hypothesized Role
P02708CHRNA752.41.2e-8nAChR Subunit Alpha-7
Q9GZQ4CHRNB435.14.5e-7nAChR Subunit Beta-4
P30532LYN3.20.04Tyrosine Kinase
...............

Table 1: Illustrative AP-MS data showing enrichment of putative nAChR subunits.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

While AP-MS identifies interactors, it does not confirm direct binding inside a living cell. CETSA is a revolutionary method that assesses target engagement in a physiological context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

CETSA_Principle cluster_0 Control (No Drug) cluster_1 Treatment (+ MCB-CN) Protein_Unbound Target Protein Heat_Unbound Heat Gradient Protein_Unbound->Heat_Unbound Denatured Denatured Protein (Precipitates) Heat_Unbound->Denatured Soluble_Fraction_Low Less Protein Denatured->Soluble_Fraction_Low Low amount in soluble fraction Protein_Bound Target Protein + MCB-CN Heat_Bound Heat Gradient Protein_Bound->Heat_Bound Stable Stabilized Complex (Soluble) Heat_Bound->Stable Soluble_Fraction_High More Protein Stable->Soluble_Fraction_High High amount in soluble fraction

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of MCB-CN.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein (e.g., CHRNA7 from our AP-MS results) remaining in the soluble fraction using Western blotting or mass spectrometry.

Data Interpretation:

In the presence of MCB-CN, the target protein should exhibit a rightward shift in its melting curve, indicating stabilization. This provides strong evidence of direct binding in a cellular environment.

Compound Target Protein Tₘ (Vehicle) Tₘ (+10 µM Compound) ΔTₘ (°C)
MCB-CNCHRNA752.1°C56.8°C+4.7
Control CmpdCHRNA752.1°C52.3°C+0.2

Table 2: Illustrative CETSA data showing thermal stabilization of the target protein CHRNA7 by MCB-CN.

Part 3: Functional Validation: Linking Target to Phenotype

Confirming direct binding is necessary but not sufficient. We must prove that the engagement of the target by MCB-CN is responsible for the observed biological effect. Genetic methods are the gold standard for this.

Genetic Validation using CRISPR/Cas9

By using CRISPR/Cas9 to knock out the gene encoding our top candidate protein (e.g., CHRNA7), we can test whether the cellular response to MCB-CN is dependent on this target.

Genetic_Validation cluster_0 Wild-Type Cells cluster_1 Target Knockout (KO) Cells WT_MCBCN + MCB-CN WT_Target Target Protein (e.g., CHRNA7) WT_MCBCN->WT_Target Binds & Activates WT_Effect Cellular Effect (e.g., Calcium Influx) WT_Target->WT_Effect KO_MCBCN + MCB-CN KO_Target Target Protein (Absent) KO_MCBCN->KO_Target Cannot Bind KO_NoEffect No Cellular Effect KO_Target->KO_NoEffect

Caption: Logic of using CRISPR-based knockout for target validation.

Experimental Protocol: CRISPR Knockout Validation

  • Cell Line Generation: Generate a stable CHRNA7 knockout (KO) cell line using CRISPR/Cas9 technology. A non-targeting gRNA should be used to create a control cell line.

  • Validation of Knockout: Confirm the absence of CHRNA7 protein expression in the KO cell line via Western blot or mass spectrometry.

  • Functional Assay: Develop a functional assay that recapitulates the original phenotypic screen. Since nAChRs are ion channels, a calcium influx assay using a fluorescent indicator (e.g., Fluo-4 AM) would be appropriate.

  • Comparative Analysis: Measure the dose-response of MCB-CN in both the wild-type (WT) and CHRNA7 KO cell lines.

Data Interpretation:

If CHRNA7 is the true biological target of MCB-CN for this phenotype, the compound should elicit a response in WT cells but have a significantly blunted or absent effect in the KO cells.

Cell Line Assay Type MCB-CN EC₅₀ Maximal Response (% of WT)
Wild-TypeCalcium Influx150 nM100%
CHRNA7 KOCalcium Influx> 10,000 nM< 5%

Table 3: Illustrative functional data comparing the activity of MCB-CN in wild-type vs. target knockout cells.

Conclusion

The validation of a biological target is a journey of accumulating evidence. By employing an orthogonal, multi-pronged strategy, we can move with confidence from an interesting "hit" molecule to a well-validated lead compound with a known mechanism of action. The workflow described here—starting with unbiased proteomics, confirming target engagement in living cells, and culminating in functional validation via genetic perturbation—provides a robust and trustworthy framework for de-risking novel small molecules like 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile and accelerating their path in the drug discovery pipeline.

References

  • Title: The Bicyclo[2.2.2]octane Motif in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Cation-π Interaction in the Binding Site of the Nicotinic Receptor Is Conserved Across Species. Source: Journal of Biological Chemistry URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: CETSA: a target engagement assay on the single cell level. Source: FEBS Letters URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Reactant of Route 2
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.